molecular formula C10H9FO4 B2413256 Methyl 3-fluoro-4-methoxybenzoylformate CAS No. 1268104-26-2

Methyl 3-fluoro-4-methoxybenzoylformate

Cat. No.: B2413256
CAS No.: 1268104-26-2
M. Wt: 212.176
InChI Key: FAQVABPZSXKOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-methoxybenzoate is a chemical compound with the CAS Number: 369-30-2 . It has a molecular weight of 184.17 and its IUPAC name is methyl 3-fluoro-4-methoxybenzoate . It is a solid-powder in physical form .


Molecular Structure Analysis

The molecular formula of Methyl 3-fluoro-4-methoxybenzoylformate is C9H9FO3 . Its InChI Code is 1S/C9H9FO3/c1-12-8-4-3-6 (5-7 (8)10)9 (11)13-2/h3-5H,1-2H3 . The average mass is 184.164 Da and the monoisotopic mass is 184.053574 Da .


Physical and Chemical Properties Analysis

This compound is a solid-powder . It has a boiling point of 69-73 . The storage temperature is ambient temperature .

Safety and Hazards

The safety information for Methyl 3-fluoro-4-methoxybenzoylformate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P271, P261, and P280 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQVABPZSXKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.